molecular formula C13H13N7O2 B2553145 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide CAS No. 2034391-27-8

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide

Cat. No.: B2553145
CAS No.: 2034391-27-8
M. Wt: 299.294
InChI Key: XUZDHTJOYMCBCE-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and nicotinamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps:

    Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the 1H-1,2,3-triazole ring:

    Coupling of the oxadiazole and triazole rings: This step involves the formation of a carbon-nitrogen bond, typically through nucleophilic substitution or amidation reactions.

    Attachment of the nicotinamide moiety: This final step can be accomplished through a coupling reaction, such as a peptide coupling or a direct amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials, such as polymers or nanomaterials.

    Industrial Applications: It could be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide share the nicotinamide moiety but differ in their overall structure and function.

    Triazole derivatives: Compounds such as 1,2,3-triazole and its derivatives are structurally similar but may have different biological activities.

    Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole and its analogs share the oxadiazole ring but differ in their substituents and properties.

Uniqueness

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2/c1-9-16-13(22-18-9)11-8-20(19-17-11)6-5-15-12(21)10-3-2-4-14-7-10/h2-4,7-8H,5-6H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZDHTJOYMCBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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